2-(2-氟苯氧基)乙胺

描述

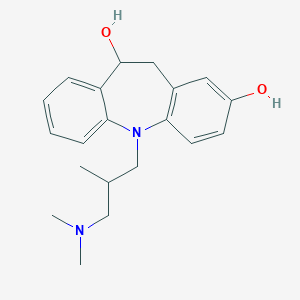

2-(2-Fluorophenoxy)ethylamine is a compound that has been the subject of various studies due to its interesting chemical and pharmacological properties. It is structurally related to a number of compounds that have been synthesized and analyzed for their potential interactions with biological receptors, particularly dopamine receptors. The compound's relevance in research stems from its structural motifs and the effects that various substitutions on the molecule have on its binding affinities and physical properties.

Synthesis Analysis

The synthesis of related fluorinated phenylethylamine derivatives has been reported in several studies. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives was achieved starting from 4-fluoro-3-hydroxytoluene, which is a molecular modification of dopamine with a fluorine substituent . Another study described a facile method for the asymmetric synthesis of 1-(2-fluorophenyl)-ethylamine, starting from commercially available 2-fluoro-acetophenone, followed by imination and stereoselective hydrogenation . These synthetic approaches are crucial for the preparation of fluorinated analogs that can be used for further pharmacological and structural studies.

Molecular Structure Analysis

The molecular structure of 2-(2-fluorophenyl)-ethylamine conformers has been extensively studied using spectroscopic methods and quantum chemical calculations. Five different conformers were identified, and their structures were determined with the assistance of quantum chemical calculations of the torsional potential energy surface and scaled harmonic Raman spectra . Similarly, the structural features of monohydrated 2-(4-fluorophenyl)ethylamine were investigated, revealing insights into the intra- and inter-molecular interactions that stabilize the cluster .

Chemical Reactions Analysis

The chemical reactivity of fluorinated phenylethylamine derivatives has been explored in the context of their binding to dopamine receptors. The introduction of various N-substituents has been shown to affect the affinity for D-1 and D-2 dopamine receptor subtypes, with certain N-alkyl derivatives displaying high selectivity for D-2 binding sites . These findings are significant for the development of selective dopamine receptor ligands, which could have therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylethylamine derivatives are influenced by their molecular conformations and the presence of substituents. For example, the hydration of 2-(4-fluorophenyl)ethylamine affects its stability and structure, as demonstrated by spectroscopic and computational studies . Additionally, the presence of fluorine atoms in the ligands of titanium complexes used for ethylene polymerization has been shown to impact the bond angles and torsion angles, which in turn affects the polymerization process .

科学研究应用

神经药理学研究

2-(2-氟苯氧基)乙胺的2-取代衍生物,如5-噻吩基-苄基异丙氧基-氟苯氧基乙胺,表现出抗多巴胺作用。由于其神经阻滞、神经保护和抗成瘾活性,这些化合物在治疗精神分裂症、依赖症和神经退行性疾病方面很有用(Habernickel, 2003)。

化学合成和结构研究

与2-(2-氟苯氧基)乙胺相关的2-(对-硝基苯氧基)乙胺已通过涉及2-氨基乙醇和碱催化的Smiles重排反应合成。这些研究有助于更广泛地理解反应机制和化合物合成(Knipe, Sridhar, & Lound-Keast, 1977)。

分子构象研究

对2-苯氧基乙胺及其衍生物,包括2-(2-氟苯氧基)乙胺的分子构象和结构进行了研究。这些研究利用质量选择、共振双光子电离、红外离子偶极光谱和从头算计算,增进了对这些分子中氢键和结构柔韧性的理解(Macleod & Simons, 2004)。

药物设计和受体亲和力

2-(2-氟苯氧基)乙胺的衍生物,如2-(4-氟-3-羟基苯基)乙胺,已合成并评估其与多巴胺受体的结合亲和力。这些化合物为神经递质的分子修饰提供了见解,并在设计针对多巴胺受体的药物方面具有潜在意义(Claudi et al., 1990)。

抗锥虫药物设计

与2-(2-氟苯氧基)乙胺结构相关的噻唑-2-乙胺的研究显示出抗锥虫活性,对治疗睡眠病很有用。这项研究强调了在设计新的抗锥虫药物时结构特征如N-哌啶基和2-氟苯基功能的重要性(Amin et al., 2017)。

分子内反应动力学

对与2-(2-氟苯氧基)乙胺相关的2-(对-硝基苯氧基)乙胺等化合物的Smiles重排反应的研究提供了关于分子内亲核芳香族取代反应的反应动力学和机制的见解。这项研究有助于更深入地理解有机化学中的一般碱催化过程(Knipe, Lound-Keast, & Sridhar, 1984)。

安全和危害

属性

IUPAC Name |

2-(2-fluorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOQYJMQPRGSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366550 | |

| Record name | 2-(2-Fluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenoxy)ethylamine | |

CAS RN |

120351-90-8 | |

| Record name | 2-(2-Fluorophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120351-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)